![molecular formula C11H22N2O3 B2588560 (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine CAS No. 1932095-36-7](/img/structure/B2588560.png)
(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
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Overview
Description
“®-1-Boc-2-(®-1-hydroxyethyl)piperazine” is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions . It has a role as an anthelminthic drug . It is a saturated organic heteromonocyclic parent, an azacycloalkane, and a member of piperazines .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in the field of medicinal chemistry . The piperazine ring, besides defining a major class of saturated N-heterocycles, has been classified as a privileged structure in medicinal chemistry . It is frequently found in biologically active compounds including several marketed blockbuster drugs . Efficient and asymmetric syntheses of carbon-substituted piperazines and related heterocycles must be designed and developed .Molecular Structure Analysis
Piperazine is an azacycloalkane that consists of a six-membered ring containing two nitrogen atoms at opposite positions . It is a conjugate base of a piperazinium (2+) . The molecular formula of piperazine is C4H10N2 .Chemical Reactions Analysis
Piperazine derivatives have shown significant biological actions for instance anti-microbial, anti-depressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression, and anti-histaminic activity .Physical And Chemical Properties Analysis
Piperazine appears as a colorless liquid or needle-like white or colorless crystals . It is slightly soluble in water and less dense than water . It irritates skin and eyes and is toxic by skin absorption and ingestion .Scientific Research Applications
Melanocortin Receptors Ligands
(Mutulis et al., 2004) synthesized a series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ." They found that several compounds showed selectivity for MC4R, with submicromolar affinities.
Enhancing Peptide Analysis in Mass Spectrometry
(Qiao et al., 2011) explored the use of piperazine-based derivatives for the derivatization of carboxyl groups on peptides. This was shown to significantly improve ionization efficiency in mass spectrometry, aiding in more sensitive peptide detection.
Synthesis and Characterization for Biological Evaluation
(Kulkarni et al., 2016) focused on the synthesis and characterization of derivatives of N-Boc piperazine for potential antibacterial and antifungal applications. Their research indicated moderate activity of these compounds against various microorganisms.
Study of Solubility in Supercritical Carbon Dioxide
(Uchida et al., 2004) measured the solubility of (S)-Boc-piperazine and racemic Boc-piperazine in supercritical carbon dioxide. This research is significant for understanding the solubility behavior of such compounds in non-traditional solvents.
Application in Asymmetric Synthesis
(Falorni et al., 1993) reported the use of optically active 2-hydroxymethyl piperazines as catalysts in the enantioselective addition of diethylzinc to aldehydes, providing a new approach to asymmetric synthesis.
Mechanism of Action
Safety and Hazards
Future Directions
The broad and potent activity of piperazine has established it as one of the biologically important scaffolds . This review mainly focused on the updated information on the most active piperazine derivatives that have been reported to show significant biological actions . From these outcomes, information for future molecular modifications leading to compounds with greater positive pharmacological properties may be derived .
properties
IUPAC Name |
tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOFQGBDCLROP-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CNCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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